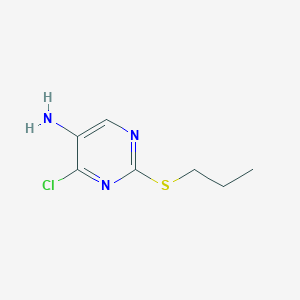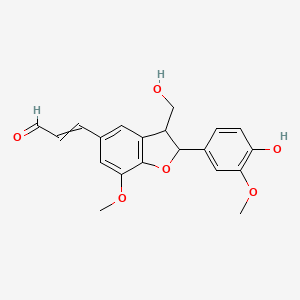
1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Preparation Methods
The synthesis of 1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorothiophene, which serves as the core structure.
Functionalization: The thiophene ring is functionalized by introducing a dimethylamino group at the methanamine position.
Reaction Conditions: The reaction conditions often involve the use of reagents such as dimethylamine and formaldehyde under controlled temperature and pressure to achieve the desired product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, including the use of catalysts and continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure selective and efficient transformations. Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives.
Scientific Research Applications
1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of materials with specific electronic and optical properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine can be compared with other thiophene derivatives, such as:
(2-Chlorothiophen-3-yl)boronic acid: This compound is used in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.
Tioconazole: An imidazole antifungal agent used to treat fungal infections.
1-(2-chlorothiophen-3-yl)propan-2-amine:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to other thiophene derivatives.
Properties
Molecular Formula |
C7H10ClNS |
|---|---|
Molecular Weight |
175.68 g/mol |
IUPAC Name |
1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C7H10ClNS/c1-9(2)5-6-3-4-10-7(6)8/h3-4H,5H2,1-2H3 |
InChI Key |
FUMQADPNBJRINA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(SC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


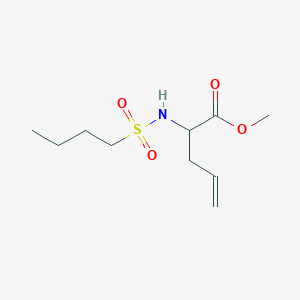
![[2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13840855.png)
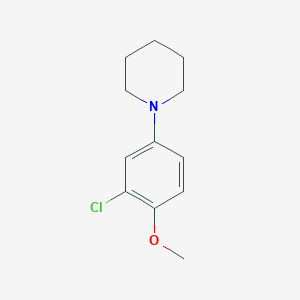
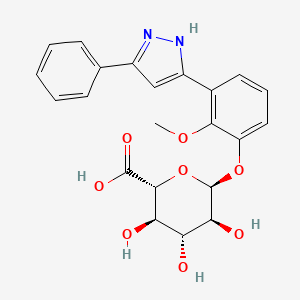
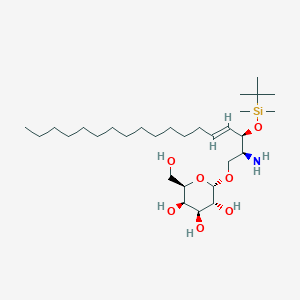
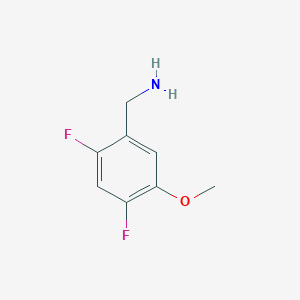
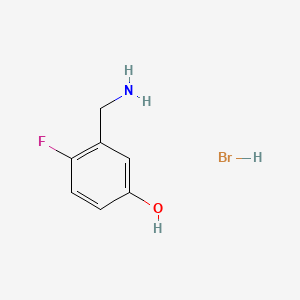
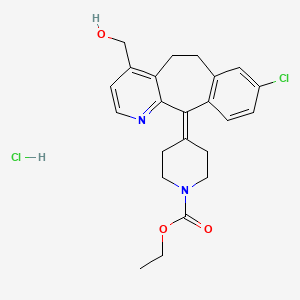
![B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochlroide Hydrate](/img/structure/B13840901.png)

